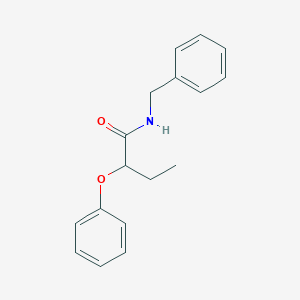

N-benzyl-2-phenoxybutanamide

Overview

Description

N-benzyl-2-phenoxybutanamide, also known as benzylphenylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and pharmaceutical applications. It is a white crystalline powder that has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-phenoxybutanamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors involved in the inflammatory and pain pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are known to promote inflammation and pain. Additionally, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response.

Biochemical and Physiological Effects:

N-benzyl-2-phenoxybutanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is known to contribute to the inflammatory response. Moreover, it has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and play a crucial role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-phenoxybutanamide in lab experiments is its potent antimicrobial, anti-inflammatory, and analgesic properties. It can be used to study the mechanisms involved in the inflammatory and pain pathways and to develop new drugs for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of using N-benzyl-2-phenoxybutanamide is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.

Future Directions

N-benzyl-2-phenoxybutanamide has significant potential for future research and development. Some of the future directions include:

1. Development of novel drugs: N-benzyl-2-phenoxybutanamide can be used as a lead compound to develop new drugs for the treatment of various inflammatory and pain-related conditions.

2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of N-benzyl-2-phenoxybutanamide and to identify its molecular targets.

3. Toxicity studies: Comprehensive toxicity studies are needed to evaluate the safety and potential side effects of N-benzyl-2-phenoxybutanamide.

4. Formulation studies: Formulation studies are needed to develop optimal delivery systems for N-benzyl-2-phenoxybutanamide to improve its bioavailability and efficacy.

5. Clinical trials: Clinical trials are needed to evaluate the efficacy and safety of N-benzyl-2-phenoxybutanamide in humans for the treatment of various inflammatory and pain-related conditions.

Conclusion:

In conclusion, N-benzyl-2-phenoxybutanamide is a promising compound that exhibits significant antimicrobial, anti-inflammatory, and analgesic properties. It has been extensively studied for its potential biological and pharmaceutical applications and has significant potential for future research and development. However, further studies are needed to elucidate its exact mechanism of action, evaluate its safety and potential side effects, and develop optimal delivery systems for its use in clinical trials.

Synthesis Methods

The synthesis of N-benzyl-2-phenoxybutanamide can be achieved through various methods. One of the most common methods involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Scientific Research Applications

N-benzyl-2-phenoxybutanamide has been extensively studied for its potential biological and pharmaceutical applications. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name |

N-benzyl-2-phenoxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-16(20-15-11-7-4-8-12-15)17(19)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELVLJAYSPCRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387324 | |

| Record name | N-benzyl-2-phenoxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-phenoxybutanamide | |

CAS RN |

6121-61-5 | |

| Record name | N-benzyl-2-phenoxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)

![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)

![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)

![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5235147.png)

![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)

![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)

![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)